molecular formula C9H5F3O2 B7724746 2,4,5-Trifluorocinnamic acid CAS No. 694511-56-3

2,4,5-Trifluorocinnamic acid

Cat. No.: B7724746
CAS No.: 694511-56-3
M. Wt: 202.13 g/mol
InChI Key: KFVQEUPEGKJFCW-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trifluorocinnamic acid is an organic compound with the molecular formula C9H5F3O2 It is a derivative of cinnamic acid where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with 2,4,5-trifluorobenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine to form this compound.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent like ethanol or methanol.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to 2,4,5-trifluorophenylpropionic acid using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2,4,5-Trifluorobenzoic acid.

    Reduction: 2,4,5-Trifluorophenylpropionic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,5-Trifluorocinnamic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,5-Trifluorocinnamic acid exerts its effects involves interactions with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors due to its structural similarity to cinnamic acid derivatives.

    Pathways Involved: It may influence pathways related to oxidative stress and inflammation, although specific pathways are still under investigation.

Comparison with Similar Compounds

Uniqueness: 2,4,5-Trifluorocinnamic acid is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

(E)-3-(2,4,5-trifluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVQEUPEGKJFCW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420766
Record name 2,4,5-Trifluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694511-56-3, 247170-17-8
Record name (2E)-3-(2,4,5-Trifluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694511-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trifluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.